molecular formula C15H9NO4 B3054161 1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)- CAS No. 58585-84-5

1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-

Cat. No. B3054161
CAS RN: 58585-84-5
M. Wt: 267.24 g/mol
InChI Key: PSXVVEFTUBMHJR-UHFFFAOYSA-N
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Description

Isoindole is a polycyclic heteroarene and a tautomer of a 1H-isoindole . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of N-substituted 1H-isoindole-l,3- (2/7)-diones is described from the reaction of cyclic anhydrides with Schiff bases as suitable replacing substrates instead of the corresponding amines .


Molecular Structure Analysis

The molecular structure of similar compounds like Isoindole has been generated from information available in databases .


Chemical Reactions Analysis

New synthetic methods for the preparation of 2H-isoindoles based on ring closure reactions, isoindoline aromatization and ring transformations are discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Isoindole include a molecular weight of 117.15 g/mol, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 0 .

Scientific Research Applications

Electrochemical Behavior of N-oxyphthalimides

Specific Scientific Field

Electrochemistry

Summary of the Application

N-oxyphthalimides, including N-benzoyloxyphthalimide, are stable and easily accessible compounds that can produce oxygen radicals upon 1-electron reduction . They play an increasingly important role in organic synthesis and medicinal chemistry .

Methods of Application or Experimental Procedures

A systematic study of the electrochemical properties of N-oxyphthalimide derivatives was conducted in DMF by cyclic voltammetry . In all cases, electron transfer to the substrate led to decomposition of the intermediate radical anion via the N―O bond cleavage .

Results or Outcomes

In the case of benzyloxyphthalimide or its derivatives containing electron-donating substituents, reductive electron transfer induces the chain decomposition of the substrate to phthalimide (PI) radical-anion and the corresponding carbonyl compound . This self-catalytic process is reflected in a considerable decrease in the reduction current for the substrate .

Access to Carbonyl Compounds Via the Electroreduction of N-Benzyloxyphthalimides

Specific Scientific Field

Organic Chemistry

Summary of the Application

A method for selective oxidation for benzyl alcohols using reductive conditions has been evaluated via electrochemical reduction of their corresponding N-benzyloxyphthalimide derivatives .

Methods of Application or Experimental Procedures

The mechanism of this electrochemical reaction was proposed based on DFT calculation and experimentally confirmed, contrasting simulated and experimental cyclic voltammetry data .

Results or Outcomes

The reaction scope studied in preparative scale and using redox-sensitive functional groups showed good selectivity and tolerance towards oxidation under the reaction conditions with moderate to good yield (50 - 71%) . However, some restrictions with reducible functional groups like benzyl-brominated and nitro-aromatic derivatives were observed .

Future Directions

The development of new drugs that overcome AMR problems is necessary . Heterocyclic compounds, which include isoindole, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXVVEFTUBMHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355151
Record name N-benzoyloxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-(benzoyloxy)-

CAS RN

58585-84-5
Record name N-benzoyloxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 3-L flask equipped with a stirrer and thermometer, 100 g (613 mmol) of N-hydroxyphthalimide, 53.3 g (674 mmol) of pyridine and 1100 g of 1,4-dioxane were placed and were stirred at room temperature. To the resulting mixture, 94.8 g (674 mmol) of benzoyl chloride was added dropwise over 1 hour, and the resulting mixture was stirred at room temperature for further 2 hours. Subsequently, 1100 g of pure water was added dropwise over 30 minutes to dissolve by-produced salts and thereby yielded a crystal of the target N-benzoyloxyphthalimide. The mixture was stirred and aged for further 1 hour, the crystal was filtrated using a Nutsche, was rinsed with an appropriate amount of water, was dried at 60° C. under a reduced pressure and thereby yielded 162 g (604 mmol) of N-benzoyloxyphthalimide in a yield of 98.6% on the basis of N-hydroxyphthalimide.
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1100 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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